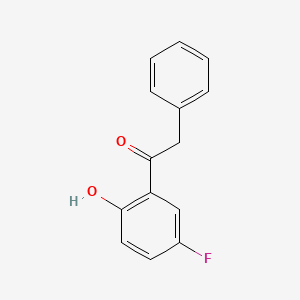

1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone

Overview

Description

1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.238. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiochemistry and Imaging

1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone has been utilized in radiochemistry, specifically in the synthesis of radioligands for brain imaging. For example, Vos & Slegers (1994) developed a method to synthesize a radioligand incorporating this compound for potential use in imaging GABA receptors in the brain (Vos & Slegers, 1994).

Synthesis of Novel Compounds

The compound has been involved in the synthesis of various novel chemical entities. Mao Ze-we (2015) prepared N-heterocycle substituted phenylethanone derivatives, demonstrating the versatility of this compound in chemical synthesis (Mao Ze-we, 2015).

Photophysical Studies

Research by Joseph J. M. Hurley et al. (2022) explored the emission properties of compounds related to this compound, providing insights into their potential applications in optical materials (Hurley et al., 2022).

Antimicrobial Research

This compound has been synthesized and evaluated for antimicrobial properties. Studies by Manivannan (2020) and Arun et al. (2003) have demonstrated its application in developing antimicrobial agents, showing effectiveness against various microorganisms (Manivannan, 2020), (Arun et al., 2003).

Optical and Electronic Materials

Research into the applications of this compound has extended into the field of optical and electronic materials. For instance, Shude Xiao et al. (2003) synthesized fluorinated phthalazinone monomers from this compound, showing potential for use in optical waveguides due to their distinguished thermal properties (Xiao et al., 2003).

Cancer Research

The compound has also been investigated in the context of cancer research. Karthikeyan et al. (2017) synthesized derivatives for evaluation as anti-breast cancer agents, indicating the potential therapeutic applications of this compound (Karthikeyan et al., 2017).

Mechanism of Action

Target of Action

Microtubules are dynamic polymers composed of tubulin dimers, and they play essential roles in maintaining cell structure, cell division, and cell movement. MTAs specifically target microtubules to disrupt their function. In the case of 1-(5-Fluoro-2-hydroxyphenyl)-2-phenylethanone, it interacts with microtubules, affecting their polymerization or depolymerization . The primary target is the tubulin protein within microtubules.

Mode of Action

This compound can act as either a stabilizer or a destabilizer of microtubules. Stabilizers, such as taxanes (e.g., paclitaxel), promote microtubule polymerization, while destabilizers, like vincas (e.g., vinblastine), induce microtubule depolymerization. In the case of this compound, it likely destabilizes microtubules, leading to spindle assembly poisoning, mitotic blockage, and ultimately cell death .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. Additionally, drug resistance mechanisms (e.g., P-glycoprotein overexpression) may impact its effectiveness in individual patients .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known to be involved in the synthesis of various β-adrenergic receptor blockers

Cellular Effects

A related compound, Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been shown to have significant cytotoxic effects against HeLa cervical cancer cells

Molecular Mechanism

It is known to be an important intermediate in the synthesis of various β-adrenergic receptor blockers

Properties

IUPAC Name |

1-(5-fluoro-2-hydroxyphenyl)-2-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-11-6-7-13(16)12(9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPHDMQSTCOYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B3005907.png)

![Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B3005915.png)

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3005916.png)

![N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B3005920.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)

![5-((4-bromobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005927.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B3005928.png)